Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate
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Description
Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H16F3N3O4S3 and its molecular weight is 491.52. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Thiazole derivatives have been reported to have a wide range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a unique chemical structure that contributes to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄F₃N₃O₄S₂ |
Molecular Weight | 425.4 g/mol |
CAS Number | 321430-12-0 |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 477.4 ± 55.0 °C |
Flash Point | 242.5 ± 31.5 °C |
Antitumor Activity
Recent studies have indicated that compounds with thiazole moieties exhibit significant antitumor properties. For example, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The IC50 values for some thiazole-based compounds were reported as low as 1.61 µg/mL, indicating strong antiproliferative activity .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. A study demonstrated that certain thiazole-integrated compounds effectively eliminated tonic extensor phases in animal models, suggesting potential therapeutic applications in epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxic activity.
- Piperazine Moiety : Enhances binding affinity to biological targets.
- Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability.
Case Study 1: Antitumor Efficacy
In a study examining the effects of thiazole derivatives on cancer cells, compound variants were synthesized and tested against A-431 and Jurkat cell lines. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity, with certain substitutions leading to enhanced activity compared to standard treatments like doxorubicin .
Case Study 2: Anticonvulsant Testing
Another study focused on the anticonvulsant properties of thiazole-based compounds, where several analogues were evaluated in a pentylenetetrazol (PTZ) model. The most active compounds provided complete protection against seizures, highlighting the therapeutic potential of these derivatives in treating epilepsy .
Properties
IUPAC Name |
methyl 3-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4S3/c1-28-16(25)15-13(5-10-29-15)31(26,27)24-8-6-23(7-9-24)17-22-14-11(18(19,20)21)3-2-4-12(14)30-17/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWORXAMDQJRHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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